3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione
Description
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with a benzyl group at position 1 and a benzo[d][1,3]dioxol-5-ylamino moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation. The compound’s metabolic stability and reactivity are influenced by its benzodioxole and benzyl substituents, which are critical for interactions with biological targets .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-17-9-14(18(22)20(17)10-12-4-2-1-3-5-12)19-13-6-7-15-16(8-13)24-11-23-15/h1-8,14,19H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIJIVXQAUQOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of benzo[d][1,3]dioxole-5-amine with a suitable benzylpyrrolidine-2,5-dione derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, where nucleophiles such as amines or thiols replace specific substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and bases such as sodium hydroxide . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods, including heterocyclization reactions that involve the coupling of benzo[d][1,3]dioxole derivatives with pyrrolidine diones. The synthetic pathways often utilize reagents such as potassium carbonate in solvents like dimethylformamide (DMF) to facilitate the formation of the desired heterocyclic structures. Characterization techniques such as IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Pharmacological Applications
1. Anti-inflammatory Activity
Research indicates that derivatives of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. For instance, certain derivatives demonstrated up to 90% inhibition of COX-2 activity, comparable to standard anti-inflammatory drugs like diclofenac .
2. Analgesic Effects
The analgesic potential of this compound has been evaluated through various assays. Compounds derived from it have shown promising results in pain relief models, indicating their potential utility as analgesics. The mechanism appears to involve the modulation of inflammatory mediators such as interleukin-1 beta (IL-1β), further supporting their role in pain management .
3. Antimicrobial Activity
Preliminary studies suggest that this compound and its derivatives may possess antimicrobial properties against a range of bacterial strains. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Case Studies
Case Study 1: COX Inhibition
A study conducted on a series of synthesized compounds based on this compound highlighted their efficacy as selective COX inhibitors. Among the tested compounds, some exhibited IC50 values below that of traditional NSAIDs, indicating a superior pharmacological profile .
Case Study 2: Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship of this compound revealed that specific substitutions on the benzyl group significantly enhance its biological activity. For example, modifications at the para position of the benzene ring led to increased COX inhibition and improved analgesic effects .
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell proliferation and survival. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule and are analyzed here:
Metabolic Stability and Oxidation Profiles
- Target Compound: Exhibits moderate resistance to oxidation due to the absence of electron-withdrawing groups on the benzyl substituent. No significant oxidized products were reported under standard conditions .
- Compound 4 : The 4-chlorobenzyl group and piperazinyl-benzodioxolylmethyl substitution increase metabolic lability. Oxygen addition (hydroxylation) occurs preferentially on the benzodioxole ring, generating oxidized metabolites (Fig. 8 in ). This suggests that chlorobenzyl substitution may destabilize the benzodioxole moiety, accelerating enzymatic processing.
- However, explicit oxidation data are unavailable; its stability may depend on fluorine’s inductive effects .
Electronic and Steric Effects
- Target vs. Compound 4 : The chlorobenzyl group in Compound 4 introduces steric bulk and electron-withdrawing effects, which may reduce π-π stacking interactions compared to the target’s unsubstituted benzyl group. This could explain Compound 4’s reduced metabolic stability .
- Fluorophenyl Analogue: Fluorine’s electronegativity enhances dipole interactions and may improve binding affinity to hydrophobic enzyme pockets.
Conformational Analysis (Ring Puckering and Crystal Packing)
The pyrrolidine-2,5-dione core adopts a puckered conformation, as described by Cremer-Pople parameters . Computational modeling (e.g., Mercury CSD 2.0 ) could reveal differences in:
- Target Compound: Likely exhibits moderate puckering amplitude due to benzyl and benzodioxolylamino substituents.
- Compound 4 : The 4-chlorobenzyl group may increase ring distortion, altering the phase angle ($) of puckering and affecting binding pocket compatibility .
- Fluorophenyl Analogue : Fluorine’s small size may reduce steric strain, favoring planar conformations and enhancing packing efficiency in crystalline states .
Biological Activity
The compound 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 306.35 g/mol
The compound features a pyrrolidine ring substituted with a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties and evaluated their cytotoxic effects on various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated significant antitumor activity with IC values lower than those of the standard drug doxorubicin in some cases .
| Compound | IC HepG2 (µM) | IC HCT116 (µM) | IC MCF-7 (µM) |
|---|---|---|---|
| 1 | 2.38 | 1.54 | 4.52 |
| Doxorubicin | 7.46 | 8.29 | 4.56 |
The mechanisms underlying this activity were explored through various assays including annexin V-FITC apoptosis assessment and cell cycle analysis, revealing that these compounds induce apoptosis via the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
The anticancer mechanisms of this compound may involve:
- EGFR Inhibition : The compound has shown potential in inhibiting the epidermal growth factor receptor (EGFR), which plays a critical role in the proliferation of cancer cells.
- Apoptosis Induction : Studies indicate that it can promote apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic factors.
Additional Pharmacological Activities
Beyond its anticancer properties, derivatives of benzo[d][1,3]dioxole have been investigated for other biological activities:
- Anti-inflammatory Effects : Some compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammation and pain pathways .
| Compound | COX-2 Inhibition (%) | Analgesic Activity (%) |
|---|---|---|
| Compound A | 90 | 51 |
| Compound B | 86 | 42 |
These findings suggest that compounds based on the benzo[d][1,3]dioxole structure may also serve as potential anti-inflammatory agents.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various benzo[d][1,3]dioxole derivatives for their biological activities. The study reported that specific structural modifications significantly enhanced their potency against cancer cell lines while maintaining low toxicity towards normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
